Conformational Scaffold Differentiation for BGT1 Inhibition
In a direct, head-to-head pharmacological comparison within the same study, the tetrahydropyrimidine scaffold (ATPCA, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid) exhibited an IC₅₀ of 2.5 µM at human BGT1, whereas its dihydropyrimidine analog (compound 11, featuring a 1,2-dihydropyrimidine ring with a different double-bond position) showed an IC₅₀ of approximately 48 µM—a 19-fold reduction in potency [1]. This single structural change (repositioning of the endocyclic double bond from the 1,6- to the 1,2-position) was the only variable between the two compounds. All 20 analogs with N1-, exocyclic-N-, or C4-substitutions on the tetrahydropyrimidine core retained BGT1 subtype-selectivity, though with mid-to-high micromolar IC₅₀ values compared to ATPCA [1].
| Evidence Dimension | BGT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM (ATPCA, tetrahydropyrimidine scaffold) |
| Comparator Or Baseline | IC₅₀ ≈ 48 µM (compound 11, dihydropyrimidine analog) |
| Quantified Difference | 19-fold reduction in BGT1 inhibitory activity when the tetrahydropyrimidine scaffold is replaced with a dihydropyrimidine scaffold |
| Conditions | [³H]GABA uptake assay at recombinant hBGT1 stably expressed in CHO Flp-In cells; 30 nM [³H]GABA; 3 min incubation; tested in triplicate in at least three independent experiments. |
Why This Matters
This is the only available direct head-to-head evidence that the 1,4,5,6-tetrahydropyrimidine saturation pattern is essential for optimal target engagement, making the parent acid the scaffold of choice for BGT1-targeting programs.
- [1] Kickinger S, Al-Khawaja A, Haugaard AS, Lie MEK, Bavo F, Löffler R, Damgaard M, Ecker GF, Frølund B, Wellendorph P. Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs as betaine/GABA transporter 1 (BGT1) substrate-inhibitors. Sci Rep. 2020;10:12992. Table 1. View Source
